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molecular formula C7H11NO4 B3194477 4-Acetylmorpholine-2-carboxylic acid CAS No. 848601-09-2

4-Acetylmorpholine-2-carboxylic acid

Cat. No. B3194477
M. Wt: 173.17 g/mol
InChI Key: ZRKDVLAKXLCMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536169B2

Procedure details

Phenylmethyl 4-acetyl-2-morpholinecarboxylate (313 mg, 1.189 mmol) was dissolved in ethanol (5 ml) and hydrogenated at 30 bar on H-Cube using 10% palladium on carbon. The mixture was blown to dryness under a stream of nitrogen to give the starting material. The starting material was dissolved in ethanol (5 ml) and hydrogenated at 50 bar on H-Cube using10% palladium on carbon. The mixture was blown to dryness under a stream of nitrogen to give the title compound (50 mg) as a colourless oil.
Name
Phenylmethyl 4-acetyl-2-morpholinecarboxylate
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH:6]([C:10]([O:12]CC2C=CC=CC=2)=[O:11])[CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Pd]>[C:1]([N:4]1[CH2:9][CH2:8][O:7][CH:6]([C:10]([OH:12])=[O:11])[CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Phenylmethyl 4-acetyl-2-morpholinecarboxylate
Quantity
313 mg
Type
reactant
Smiles
C(C)(=O)N1CC(OCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the starting material

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(OCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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